molecular formula C26H23Cl2N3O2S2 B4307726 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4307726
M. Wt: 544.5 g/mol
InChI Key: YXOQJMNACAVNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that features a unique combination of functional groups, including thiadiazole, chlorobenzyl, and tetrahydroquinoline

Preparation Methods

The synthesis of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thioamide with hydrazine derivatives under specific conditions.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution of the thiadiazole ring with 2-chlorobenzyl chloride in the presence of a base.

    Cyclization to Form the Tetrahydroquinoline Core: This step may involve the use of cyclization agents and specific reaction conditions to form the tetrahydroquinoline ring system.

    Final Functionalization:

Industrial production methods would likely involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline cores but different functional groups.

    Chlorobenzyl Derivatives: Compounds with similar chlorobenzyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N3O2S2/c1-26(2)12-20-23(21(32)13-26)18(15-7-9-17(27)10-8-15)11-22(33)31(20)24-29-30-25(35-24)34-14-16-5-3-4-6-19(16)28/h3-10,18H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOQJMNACAVNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
Reactant of Route 2
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
Reactant of Route 4
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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